REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8]>[Pd]>[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8].[CH2:9]([O:4][CH2:3][CH2:2][CH2:1][O:5][CH2:9][CH2:6][CH2:7][CH3:8])[CH2:6][CH2:7][CH3:8].[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCCO1
|
Name
|
stainless steel
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
purged twice with N2 and once with H2
|
Type
|
ADDITION
|
Details
|
The reactor was charged with H2
|
Type
|
TEMPERATURE
|
Details
|
Temperature and pressure were maintained for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled
|
Type
|
FILTRATION
|
Details
|
the contents filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1OCCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCOCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1017 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8]>[Pd]>[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8].[CH2:9]([O:4][CH2:3][CH2:2][CH2:1][O:5][CH2:9][CH2:6][CH2:7][CH3:8])[CH2:6][CH2:7][CH3:8].[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1OCCCO1
|
Name
|
stainless steel
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Type
|
CUSTOM
|
Details
|
purged twice with N2 and once with H2
|
Type
|
ADDITION
|
Details
|
The reactor was charged with H2
|
Type
|
TEMPERATURE
|
Details
|
Temperature and pressure were maintained for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled
|
Type
|
FILTRATION
|
Details
|
the contents filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1OCCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCOCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1017 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |